2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
Description
2-(4-Chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group and a pyrimidin-5-yl ethylamine moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-pyrimidin-5-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-12-1-3-13(4-2-12)20-9-14(19)18-6-5-11-7-16-10-17-8-11/h1-4,7-8,10H,5-6,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNUIWPXIKLNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCC2=CN=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 2-(pyrimidin-5-yl)ethylamine under appropriate conditions to form the desired acetamide. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Bond
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. For example:
This reaction is critical for degradation studies or further functionalization .
Nucleophilic Aromatic Substitution
The 4-chlorophenoxy group is susceptible to nucleophilic aromatic substitution, particularly under activating conditions (e.g., electron-donating groups or high temperatures). Substituents like hydroxyl, amino, or alkoxy groups can replace the chlorine atom .
Stability of the Pyrimidine Ring
The pyrimidine ring is generally chemically stable under standard conditions but may undergo alkylation or substitution at specific positions (e.g., C-2 or C-4) under harsh conditions (e.g., strong acids or bases) .
Amide Coupling
The use of HATU facilitates amide bond formation via a two-step mechanism:
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Activation of the carboxylic acid to form an intermediate.
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Nucleophilic attack by the amine (pyrimidin-5-yl derivative) to form the amide .
Hydrolysis Pathway
The hydrolysis of the acetamide bond involves:
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Nucleophilic attack by water on the carbonyl carbon.
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Intermediate formation (tetrahedral intermediate).
Comparative Analysis of Functional Groups
| Functional Group | Reactivity | Typical Reagents | Products |
|---|---|---|---|
| Acetamide (–NHCO–) | Hydrolysis | HCl, NaOH, H₂O | Carboxylic acid, amine |
| Chlorophenoxy (–O–C₆H₃Cl) | Nucleophilic substitution | Amines, thiols, alkoxides | Substituted phenoxy derivatives |
| Pyrimidine (C₄H₂N₂) | Alkylation | Alkyl halides, bases | Alkylated pyrimidine |
Research Findings
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Structure–Activity Relationships : Studies on analogous compounds highlight the importance of substituent positioning (e.g., chlorophenoxy vs. methoxy groups) in modulating biological activity, which indirectly informs chemical stability .
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Purification and Yield : Reaction monitoring via HPLC or LC-MS is critical for optimizing yields and purity, as noted in synthesis protocols .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising activity against various cancer cell lines. A study highlighted that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Case Study:
In vitro studies demonstrated that 2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide exhibited selective cytotoxicity against human cancer cells while sparing normal cells. The compound was tested against several cancer cell lines, revealing an IC50 value of approximately 3 µM for HepG2 liver cancer cells, indicating strong anticancer potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 3 | Apoptosis induction via ROS generation |
| PC-3 | 5 | Cell cycle arrest at S-phase |
Neuroprotective Effects
The compound also shows potential in neuroprotection, particularly in models of neurodegenerative diseases. Research suggests that it may inhibit enzymes involved in the progression of conditions like Alzheimer's disease.
Case Study:
In a study exploring enzyme inhibition, it was found that this compound effectively inhibited acetylcholinesterase activity, which is crucial for neurotransmitter regulation. The compound demonstrated an IC50 value of 50 nM against acetylcholinesterase, indicating its potential utility in treating cognitive disorders.
| Enzyme | IC50 (nM) | Potential Application |
|---|---|---|
| Acetylcholinesterase | 50 | Alzheimer's disease treatment |
Summary of Findings
The applications of this compound span across various therapeutic areas, primarily focusing on anticancer and neuroprotective effects. The following table summarizes the key findings from research studies:
| Application Area | Biological Activity | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Induces apoptosis in cancer cells |
| Neuroprotection | Enzyme inhibition | Inhibits acetylcholinesterase activity |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may bind to the active site of an enzyme, thereby blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, substituents, and inferred properties of 2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide with related acetamide derivatives:
Key Observations:
Structural Flexibility vs. Rigidity: The pyrimidin-5-yl ethylamine group in the target compound provides a flexible linker, which may improve binding to dynamic active sites compared to rigid triazole or pyrazole systems .
Electron-Withdrawing Groups: The 4-chlorophenoxy group in the target compound enhances lipophilicity and electron-withdrawing effects, similar to the 4-fluorophenyl group in but with greater steric bulk . The trifluoromethylpyridine in offers strong electron-withdrawing properties, which could stabilize charge-transfer interactions in biological systems .
Biological Activity Trends: Thiazole and thiazolidinone derivatives () exhibit notable antitumor activity, suggesting that substituting the pyrimidine group with sulfur-containing heterocycles may enhance cytotoxicity . The absence of sulfur or nitrogen-rich rings in the target compound may shift its mechanism toward non-covalent interactions (e.g., hydrogen bonding via pyrimidine) .
Research Findings and Implications
- Antitumor Potential: Structural similarities to ’s active thiazolidinone derivative suggest the target compound could be optimized for antitumor activity by introducing sulfur-containing moieties .
- Enzyme Inhibition: The pyrimidine ring may mimic endogenous purines or pyrimidines, making it a candidate for inhibiting enzymes like dihydrofolate reductase or kinases .
- Pharmacokinetics: The 4-chlorophenoxy group likely improves oral bioavailability compared to polar derivatives in and , but may require formulation adjustments to mitigate solubility challenges .
Biological Activity
2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, also known as CAS No. 2034511-74-3, is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chlorophenoxy group and a pyrimidinyl ethyl acetamide moiety. The molecular formula is , with a molecular weight of approximately 283.73 g/mol. The compound is synthesized through a two-step process involving the formation of 4-chlorophenoxyacetic acid followed by amidation with 2-(pyrimidin-5-yl)ethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways:
- Enzyme Inhibition : The compound can bind to the active site of enzymes, blocking substrate access and inhibiting activity.
- Receptor Modulation : It may interact with specific receptors, potentially leading to alterations in cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For example, studies on N-substituted chloroacetamides have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). These compounds often possess favorable lipophilicity, allowing them to penetrate cell membranes effectively .
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | S. aureus | Effective |
| Similar Chloroacetamides | E. coli | Less Effective |
| Similar Chloroacetamides | C. albicans | Moderately Effective |
Anti-inflammatory and Anticancer Potential
The compound has also been investigated for its anti-inflammatory and anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against several tumor cell lines .
Case Studies
- Antimicrobial Screening : A study screened several chloroacetamides for antimicrobial potential, revealing that those with halogenated phenyl groups exhibited higher activity against Gram-positive bacteria. The presence of the chlorophenoxy group was linked to enhanced membrane permeability .
- Anticancer Activity : Research into related compounds indicated significant cytotoxic effects against A549 lung cancer cells, with IC50 values suggesting potent growth inhibition. The mechanism involved apoptosis induction through the activation of specific signaling pathways .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenoxy)acetic acid | Lacks pyrimidinyl moiety | Limited antimicrobial activity |
| N-(2-(pyrimidin-5-yl)ethyl)acetamide | Lacks chlorophenoxy group | Moderate anticancer activity |
The dual functionality conferred by both the chlorophenoxy and pyrimidinyl groups enhances its potential applications in both research and therapeutic contexts.
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Substitution of 4-chlorophenol with a chloroacetamide intermediate under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide backbone .
- Step 2 : Coupling the intermediate with a pyrimidine derivative (e.g., 2-(pyrimidin-5-yl)ethylamine) using a condensing agent like EDCI or DCC in anhydrous DCM .
- Optimization : Yield and purity are enhanced by controlling reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for pyrimidine and chlorophenoxy groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 334.08 for C₁₄H₁₃ClN₃O₂) .
- X-ray Crystallography : Resolves stereochemistry and packing patterns; requires single crystals grown via slow evaporation (solvent: methanol/water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across different assay systems?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement .
- Solubility Checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Metabolic Stability : Perform liver microsome assays (human/rat) to assess if rapid degradation underlies inconsistent activity .
Q. What experimental design strategies are recommended for studying environmental fate and degradation products?
Methodological Answer:
- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and aqueous buffers (pH 4–9) at 25°C; analyze degradation via LC-MS .
- Soil Biodegradation : Use OECD 307 guidelines—incubate with soil microbiota (28 days, 20°C) and quantify residual compound via GC-MS .
- QSPR Modeling : Predict environmental persistence using quantitative structure-property relationship models based on logP and molecular polarizability .
Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density (LUMO localization on the acetamide carbonyl guides nucleophilic attack) .
- Substituent Effects : Electron-withdrawing groups (e.g., pyrimidinyl) enhance electrophilicity at the acetamide carbonyl, accelerating reactions with amines .
Q. What in silico approaches are validated for predicting binding affinity to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for kinase targets) to simulate binding poses; validate with MM/GBSA free-energy calculations .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1 and chlorophenoxy O) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
